molecular formula C13H20N2O5S B2616577 N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide CAS No. 899997-03-6

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2616577
CAS No.: 899997-03-6
M. Wt: 316.37
InChI Key: JEHWMULMEDDVIA-UHFFFAOYSA-N
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Description

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is a chemical compound offered for research and development purposes. This benzamide derivative features a sulfamoyl ethyl chain terminated with a 2,2-dimethoxyethyl group, a structural motif present in compounds investigated for various biological activities . Compounds within the broader class of sulfamoyl benzamides have been studied for their potential as inhibitors of enzymes like carbonic anhydrase, which is a target in research areas such as glaucoma, neuropathic pain, and oncology . Furthermore, structurally related sulfamoyl benzamide derivatives have been identified in patent literature as modulators of cannabinoid receptors (CB1 and CB2), indicating potential research value in studying pain, inflammation, and neurodegenerative pathways . The presence of the sulfonamide group is often key for binding to enzyme active sites, while the benzamide core provides a versatile scaffold for further chemical functionalization . This product is intended for laboratory research by qualified personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) before use.

Properties

IUPAC Name

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWMULMEDDVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(2,2-dimethoxyethylamino)ethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamoyl chloride to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

Inhibition of Carbonic Anhydrase

One of the notable applications of benzamide derivatives, including those with sulfamoyl groups, is their role as inhibitors of carbonic anhydrases (CAs). A study demonstrated that benzamide-4-sulfonamides effectively inhibit human isoforms of carbonic anhydrase, specifically hCA II and hCA IX, with inhibition constants in the low nanomolar range . This suggests potential applications in treating diseases where CA activity is dysregulated, such as cancer and glaucoma.

Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that similar sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, certain benzamide derivatives have shown promising results against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide as a lead compound for developing new anticancer therapies.

Targeting Ubiquitin Pathways

Recent patents describe the use of this compound and related compounds as bifunctional molecules that can recruit proteins to E3 ubiquitin ligases for degradation . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins may restore normal cellular function and inhibit tumor growth.

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of specific sulfonyl chlorides with amines or benzamides under controlled conditions. Variations in the substituents on the benzene ring or modifications to the sulfamoyl group can significantly influence the biological activity of these compounds.

Compound Structure Biological Activity Reference
N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamideStructureInhibitor of carbonic anhydrase
4-(Morpholine-4-carbonyl)benzenesulfonamideStructureAnticancer activity against HCT116

Antimicrobial Properties

In addition to anticancer effects, some derivatives have exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria . The structure-activity relationship studies indicate that modifications to the sulfamoyl group can enhance efficacy against specific bacterial strains.

Clinical Implications

The therapeutic potential of this compound extends to clinical settings where targeted therapies are needed. Its ability to modulate protein levels through ubiquitination pathways opens avenues for treating various malignancies and possibly other diseases characterized by protein misregulation.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide ()

  • Key Differences: The para-methoxy group on the benzamide ring distinguishes this compound from the target molecule.
  • Relevance : Demonstrates how aryl substituents modulate bioactivity; methoxy groups are often used to improve pharmacokinetics .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Differences: Features an N,O-bidentate directing group instead of a sulfamoyl chain.

LMM5 and LMM11 ()

  • Key Differences : These compounds incorporate 1,3,4-oxadiazole rings and cyclohexyl/ethyl sulfamoyl groups. The oxadiazole moiety enhances antifungal activity, as seen in their inhibition of fungal strains like Candida albicans .

Antioxidant and Anti-inflammatory Properties

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Displays exceptional antioxidant activity (IC50 = 2.5 μM against superoxide radicals), surpassing ascorbic acid. The hydroxyl-rich structure contrasts with the sulfamoyl-ethyl chain, highlighting substituent-dependent antioxidant efficacy .

Key Research Insights

  • Sulfamoyl vs. Other Directing Groups : Sulfamoyl ethyl chains (as in the target compound) prioritize hydrogen bonding and solubility, whereas N,O-bidentate groups () favor catalytic applications .
  • Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., halogens in ) enhance anticancer activity, while electron-donating groups (e.g., methoxy in ) may improve drug-like properties .
  • Therapeutic Potential: Sulfamoyl benzamides remain underexplored compared to imidazole or oxadiazole derivatives, suggesting a gap in structure-activity relationship studies .

Biological Activity

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 307.38 g/mol

The presence of the sulfamoyl group is significant for its biological activity, which is often associated with the modulation of enzyme activities and interactions with biological macromolecules.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, particularly ectonucleotidases such as h-NTPDases. These enzymes play critical roles in nucleotide metabolism and are implicated in several pathological conditions including cancer and inflammation .

Biological Activity and Pharmacological Effects

  • Ectonucleotidase Inhibition :
    • The compound has been shown to selectively inhibit h-NTPDases, which are involved in purinergic signaling pathways. This inhibition can potentially lead to therapeutic effects in conditions like thrombosis and diabetes .
  • Cell Viability Studies :
    • In vitro studies have demonstrated that derivatives of benzamide compounds exhibit protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress. For instance, compounds with similar scaffolds have shown significant improvements in cell viability, indicating a potential role in diabetes management .
  • Structure-Activity Relationship (SAR) :
    • A series of sulfamoyl-benzamide derivatives have been synthesized and evaluated for their biological activities. The modifications in the sulfonamide and benzamide moieties significantly affect their potency against h-NTPDases, suggesting that careful structural modifications can enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfamoyl-benzamide derivatives:

  • Study 1 : A study conducted on various benzamide derivatives demonstrated that certain modifications led to increased inhibition of h-NTPDase1 with IC50 values as low as 0.72 ± 0.11 μM .
  • Study 2 : Another investigation into the β-cell protective properties revealed that specific analogs could rescue INS-1 cells from ER stress-induced apoptosis at concentrations as low as 0.1 μM, showcasing their potential for diabetes therapy .

Data Tables

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructure0.72 ± 0.11Ectonucleotidase inhibition
Analog WO5mStructure0.1 ± 0.01β-cell protection against ER stress

Q & A

Q. What are the recommended synthetic routes for N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with sulfamoylation of 2,2-dimethoxyethylamine followed by coupling with a benzamide derivative. Key steps include:

  • Sulfamoylation : React 2,2-dimethoxyethylamine with sulfamoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the intermediate sulfamoyl ethylamine .
  • Amide Coupling : Use a coupling reagent such as DIPEA (N,N-diisopropylethylamine) in dichloromethane to link the sulfamoyl ethylamine to benzoyl chloride derivatives .
  • Optimization : Adjust solvent polarity (e.g., chloroform vs. dichloromethane), temperature (4°C to room temperature), and stoichiometry to improve yield. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., characteristic peaks for dimethoxyethyl and sulfonamide groups) and high-resolution mass spectrometry (HRMS) .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to verify stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution assays (MIC ≤ 50 µg/mL suggests activity) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity (IC₅₀ > 100 µM preferred for therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent Variation : Modify the benzamide ring with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups to enhance binding to biological targets .
  • Backbone Adjustments : Replace the dimethoxyethyl group with alternative alkoxy or alkylamine moieties to assess steric and electronic effects .
  • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against proposed targets (e.g., Trypanosoma brucei enzymes) to prioritize synthetic targets .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability : Assess compound stability in liver microsomes to identify rapid degradation as a source of false negatives .
  • Target Validation : Use CRISPR knockout models or competitive binding assays to confirm mechanism-of-action specificity .

Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and oral bioavailability .
  • Nanocarrier Encapsulation : Use liposomal formulations to enhance blood-brain barrier penetration if targeting CNS pathogens .
  • Pharmacokinetic Screening : Conduct LC-MS/MS plasma analysis in rodent models to calculate AUC, t₁/₂, and clearance rates .

Q. What strategies mitigate toxicity observed in early-stage trials?

  • Metabolite Identification : Use UPLC-QTOF-MS to detect toxic metabolites (e.g., reactive quinones from benzamide oxidation) and redesign the scaffold .
  • Selective Targeting : Conjugate the compound to antibody-drug conjugates (ADCs) to reduce off-target effects .

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